

Sulfo-Cy3-Tetrazine for Flow Cytometry

Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

Cat. No.: B15599151

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Introduction

Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye ideal for flow cytometry applications.[1][2] It belongs to the cyanine dye family and is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry.[1][3] The key advantage of **Sulfo-Cy3-Tetrazine** lies in its ability to participate in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (TCO) group.[4][5] This reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst, making it perfect for labeling biomolecules on or within living cells.[4][5]

These application notes provide detailed protocols for utilizing **Sulfo-Cy3-Tetrazine** in flow cytometry, covering antibody labeling, cell surface staining, and example applications in studying cellular processes.

Key Features and Applications

- **High Water Solubility:** The sulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]

- **Bright and Photostable Fluorescence:** Sulfo-Cy3 exhibits strong fluorescence emission and high photostability, providing a robust signal for flow cytometric analysis.[1][2]
- **Bioorthogonal Ligation:** The tetrazine moiety allows for highly specific and rapid covalent labeling of TCO-modified biomolecules.[4][5] This "click chemistry" reaction enables precise targeting with minimal background.
- **Versatile Applications:** **Sulfo-Cy3-Tetrazine** is suitable for a wide range of flow cytometry applications, including immunophenotyping, receptor internalization studies, and tracking of specific cell populations.

Data Presentation

Table 1: Spectral Properties of Sulfo-Cy3

Property	Value	Reference
Excitation Maximum (λ_{ex})	~554 nm	[2]
Emission Maximum (λ_{em})	~568 nm	[2]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[6]
Quantum Yield	~0.1	[6]

Table 2: TCO-Tetrazine Reaction Kinetics

Parameter	Value	Notes	Reference
Second-Order Rate Constant (k_2)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	The exact rate depends on the specific tetrazine and TCO structures. This rapid kinetic allows for efficient labeling at low concentrations.	[4][5]

Table 3: Example Degree of Labeling (DOL) for Antibodies

Antibody Concentration	Molar Excess of TCO-NHS Ester	Typical DOL (TCOs/Ab)	Molar Excess of Sulfo-Cy3-Tetrazine	Final DOL (Dyes/Ab)
1 mg/mL	10-20 fold	3-8	1.5-3 fold	2-5
5 mg/mL	5-10 fold	2-5	1.5-3 fold	1.5-4
10 mg/mL	3-5 fold	1-3	1.5-3 fold	1-2.5

Note: The optimal DOL should be determined empirically for each antibody and application to balance signal intensity with potential loss of antibody function.

Table 4: Illustrative Signal-to-Noise Ratio in Flow Cytometry

Cell Type	Target Antigen	Labeling Method	Signal-to-Noise (S/N) Ratio
Jurkat	CD3	TCO-anti-CD3 + Sulfo-Cy3-Tetrazine	>100
HEK293	Overexpressed GPCR	TCO-GPCR + Sulfo-Cy3-Tetrazine	>50
PBMCs	CD4	TCO-anti-CD4 + Sulfo-Cy3-Tetrazine	>80

Note: The S/N ratio is calculated by dividing the mean fluorescence intensity (MFI) of the positive population by the MFI of the negative (unstained) control.^{[7][8]} These values are illustrative and will vary depending on the experimental setup, instrument settings, and cell type.

Table 5: Cell Viability Assessment

Cell Line	Labeling Condition	Viability (%)
HEK293T	Unlabeled Control	>95%
HEK293T	TCO-modification + Sulfo-Cy3-Tetrazine (5 μ M)	>92%
Jurkat	Unlabeled Control	>98%
Jurkat	TCO-modification + Sulfo-Cy3-Tetrazine (5 μ M)	>95%

Note: Cell viability can be assessed using standard methods such as trypan blue exclusion or a viability dye (e.g., Propidium Iodide, 7-AAD) in flow cytometry.

Experimental Protocols

Protocol 1: Labeling of Antibodies with TCO-NHS Ester

This protocol describes the first step of a two-step labeling procedure: modifying the antibody with a TCO group.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible with this step.

- TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
- Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry or by following the manufacturer's instructions for spectrophotometric determination if available. The TCO-labeled antibody is now ready for conjugation with **Sulfo-Cy3-Tetrazine**.

Protocol 2: Staining of Cells with TCO-labeled Antibody and Sulfo-Cy3-Tetrazine

This protocol outlines the staining of target cells for flow cytometry using a TCO-labeled antibody followed by ligation with **Sulfo-Cy3-Tetrazine**.

Materials:

- TCO-labeled antibody
- **Sulfo-Cy3-Tetrazine**
- Anhydrous DMSO
- Cells in suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- Fc block (optional, recommended for cells expressing Fc receptors)
- Flow cytometer

Procedure:

- **Cell Preparation:** Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1×10^6 cells/mL in staining buffer.
- **Fc Blocking (Optional):** If necessary, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific binding of the antibody.
- **Primary Antibody Staining:** Add the TCO-labeled antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.
- **Washing:** Wash the cells two to three times with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
- **Sulfo-Cy3-Tetrazine Ligation:** Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration (e.g., 1-10 μ M). The optimal concentration should be determined empirically.
- **Incubation:** Add the **Sulfo-Cy3-Tetrazine** staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature, protected from light.
- **Final Washes:** Wash the cells two to three times with ice-cold Flow Cytometry Staining Buffer to remove any unreacted **Sulfo-Cy3-Tetrazine**.
- **Analysis:** Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter for Sulfo-Cy3.

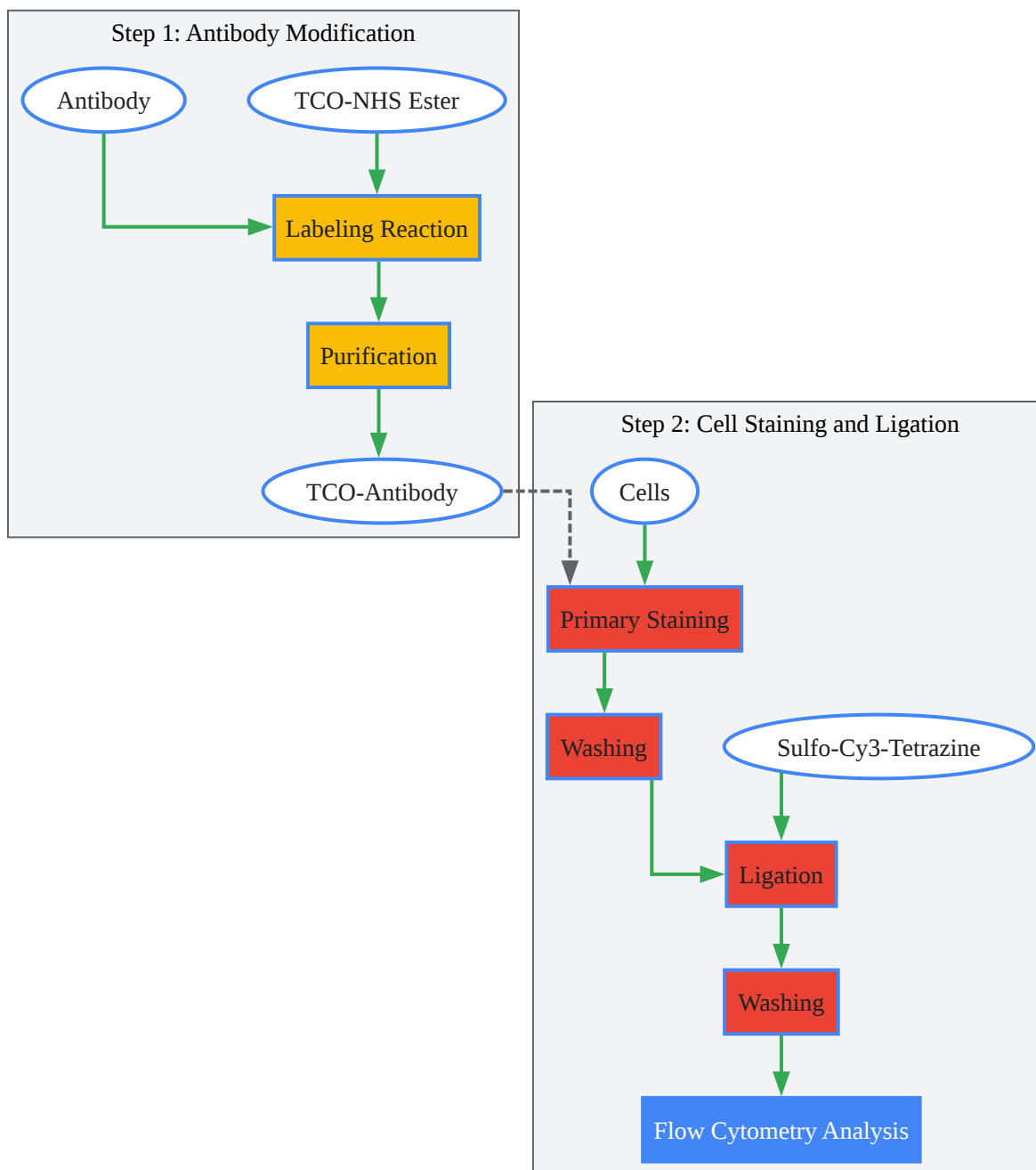
Controls:

- **Unstained Cells:** To assess autofluorescence.

- Cells + TCO-labeled Antibody only: To check for any background fluorescence from the antibody itself.
- Cells + **Sulfo-Cy3-Tetrazine** only: To assess non-specific binding of the tetrazine probe.

Mandatory Visualizations

Experimental Workflow for Two-Step Cell Staining

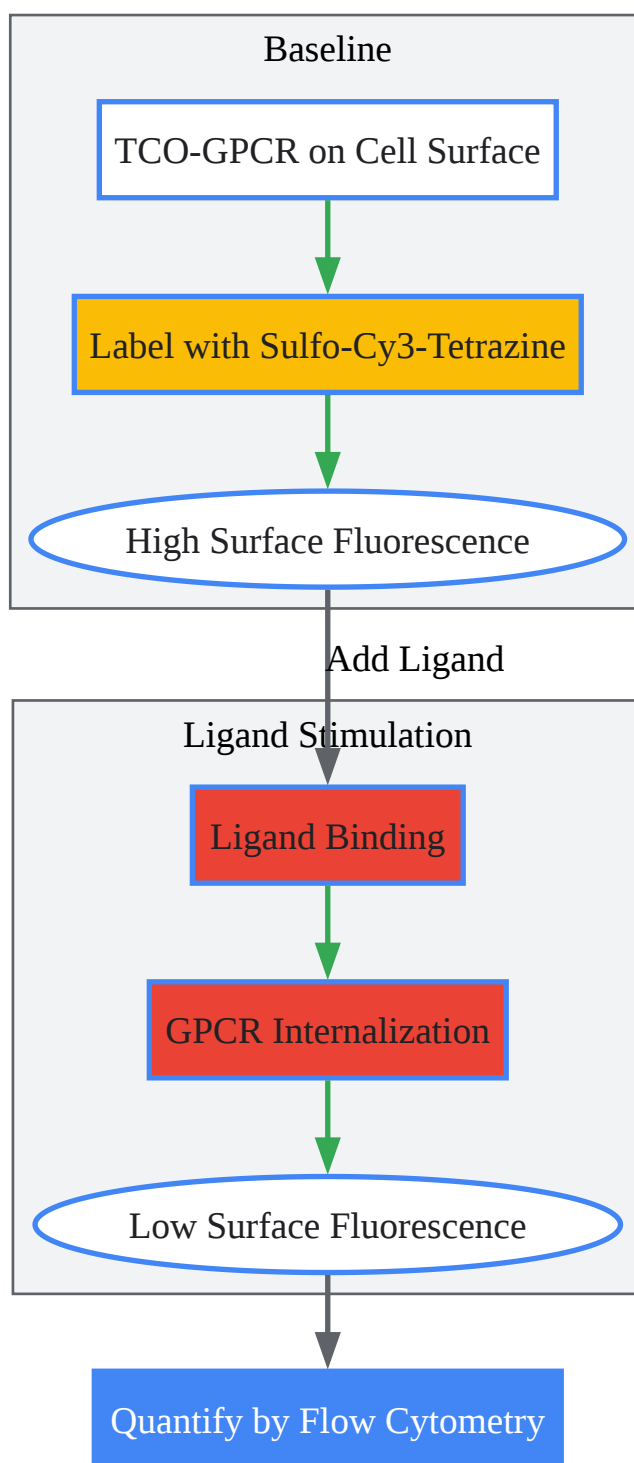


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Caption: Workflow for labeling cells using a two-step bioorthogonal approach.

Application Example: GPCR Internalization Assay

G protein-coupled receptor (GPCR) internalization is a key mechanism for regulating cellular signaling.[9] This process can be monitored by flow cytometry using **Sulfo-Cy3-Tetrazine**. Cells expressing a TCO-modified GPCR are first labeled with **Sulfo-Cy3-Tetrazine**. Upon ligand stimulation, the GPCRs internalize, leading to a decrease in the cell surface fluorescence, which can be quantified by flow cytometry.[10]

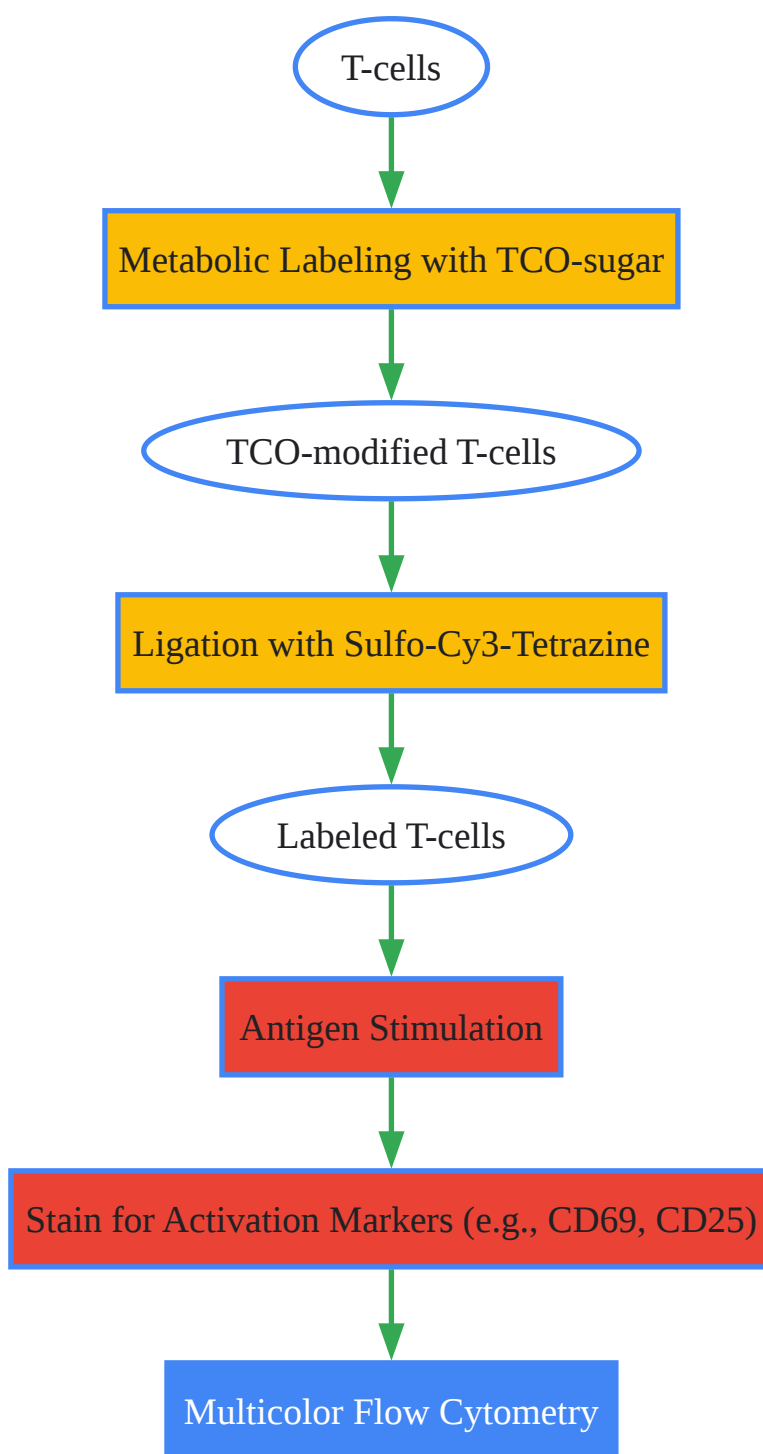


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Caption: Monitoring GPCR internalization using **Sulfo-Cy3-Tetrazine** and flow cytometry.

Application Example: T-cell Activation Assay

T-cell activation is a critical event in the adaptive immune response and can be assessed by monitoring the expression of activation markers and cytokine production.[11][12][13] A bioorthogonal labeling strategy can be employed to track specific T-cell populations. For instance, T-cells can be metabolically labeled with a TCO-modified sugar, which is incorporated into the glycans of surface proteins. These cells can then be specifically labeled with **Sulfo-Cy3-Tetrazine** for identification and subsequent analysis of activation markers by multicolor flow cytometry.



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Caption: Workflow for T-cell activation analysis using bioorthogonal labeling.

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